molecular formula C24H20N4 B10868427 1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile

1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile

Cat. No.: B10868427
M. Wt: 364.4 g/mol
InChI Key: WVCUSQLNNXNNNA-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile is a complex organic compound with a unique structure that includes a quinoxaline core, tetrahydro functionality, and dibenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-1,2,3,4-tetrahydro-6,7-quinoxalinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups

Properties

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

1,4-dibenzyl-2,3-dihydroquinoxaline-6,7-dicarbonitrile

InChI

InChI=1S/C24H20N4/c25-15-21-13-23-24(14-22(21)16-26)28(18-20-9-5-2-6-10-20)12-11-27(23)17-19-7-3-1-4-8-19/h1-10,13-14H,11-12,17-18H2

InChI Key

WVCUSQLNNXNNNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C(N1CC3=CC=CC=C3)C=C(C(=C2)C#N)C#N)CC4=CC=CC=C4

Origin of Product

United States

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